Cas no 1349904-82-0 (Taccalonolide AJ)

Taccalonolide AJ is a microtubule-stabilizing agent isolated from the plant species Tacca chantrieri. It belongs to the taccalonolide family, a group of structurally complex steroids with potent antiproliferative activity. Taccalonolide AJ exhibits significant cytotoxicity against various cancer cell lines, including those resistant to paclitaxel and other taxanes, due to its distinct mechanism of microtubule stabilization. Its ability to overcome drug resistance makes it a promising candidate for further research in oncology. The compound’s unique binding mode to tubulin differentiates it from classical microtubule-targeting agents, offering potential for novel therapeutic applications. Taccalonolide AJ is primarily used in preclinical studies to explore its pharmacological properties and mechanisms of action.
Taccalonolide AJ structure
Taccalonolide AJ structure
Product name:Taccalonolide AJ
CAS No:1349904-82-0
MF:C34H44O14
MW:676.7048
CID:2361025
PubChem ID:56926890

Taccalonolide AJ Chemical and Physical Properties

Names and Identifiers

    • Taccalonolide AJ
    • (1alpha,2alpha,3alpha,5alpha,7beta,11alpha,12alpha,15alpha,16alpha,22S,23S,25S)-1,11,12-Tris(acetyloxy)-2,3:22,23-diepoxy-7,15,23,25-tetrahydroxy-6-oxo-16,24-cycloergostan-26-oic acid gamma-lactone
    • [(1R,2R,3S,5R,7R,9R,10S,11S,12R,13R,14S,15S,16R,17R,18R,20R,23R,24R,25S,26S)-10,14-Diacetyloxy-3,23,
    • DA-58236
    • HY-N4208
    • 1349904-82-0
    • [(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,18S,20S,23S,24S,25R,26R)-10,14-diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl] acetate
    • 2230777-09-8
    • PD125320
    • AKOS040760730
    • G16167
    • CS-0032438
    • MS-31071
    • ((1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,18S,20S,23S,24S,25R,26R)-10,14-diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo(13.11.0.02,12.05,11.07,9.016,25.018,20.020,24)hexacosan-13-yl) acetate
    • CHEMBL2408398
    • Inchi: 1S/C34H44O14/c1-10-17-20(32(7)33(8,42)29(41)48-34(32)26(10)47-34)23(40)18-16-19(25(43-11(2)35)28(31(17,18)6)45-13(4)37)30(5)14(21(38)22(16)39)9-15-24(46-15)27(30)44-12(3)36/h10,14-20,22-28,39-40,42H,9H2,1-8H3/t10-,14+,15-,16-,17-,18+,19+,20-,22+,23+,24-,25-,26-,27-,28-,30-,31+,32-,33+,34+/m0/s1
    • InChI Key: BWKYBGRKQMTOQL-MPOFNYKTSA-N
    • SMILES: O1[C@@]2([H])[C@@]([H])(C([H])([H])[H])[C@]3([H])[C@@]4(C([H])([H])[H])[C@]([H])([C@]([H])([C@]5([H])[C@@]6(C([H])([H])[H])[C@]([H])([C@]7([H])[C@]([H])(C([H])([H])[C@]6([H])C([C@@]([H])([C@@]5([H])[C@]4([H])[C@]([H])([C@@]3([H])[C@@]3(C([H])([H])[H])[C@@](C([H])([H])[H])(C(=O)O[C@@]132)O[H])O[H])O[H])=O)O7)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O

Computed Properties

  • Exact Mass: 676.273106g/mol
  • Surface Charge: 0
  • XLogP3: 0.6
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 14
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 676.273106g/mol
  • Monoisotopic Mass: 676.273106g/mol
  • Topological Polar Surface Area: 208Ų
  • Heavy Atom Count: 48
  • Complexity: 1550
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 20
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 676.7

Experimental Properties

  • Color/Form: Powder
  • Density: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.012 g/l) (25 º C),

Taccalonolide AJ Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T48610-5mg
Taccalonolide AJ
1349904-82-0 ,HPLC≥98%
5mg
¥2252.0 2023-09-06
ChemFaces
CFN90935-5mg
Taccalonolide AJ
1349904-82-0 >=98%
5mg
$318 2023-09-19
eNovation Chemicals LLC
Y1239380-10mg
Taccalonolide AJ
1349904-82-0 99%
10mg
$2020 2024-06-06
eNovation Chemicals LLC
Y1239380-1mg
Taccalonolide AJ
1349904-82-0 99%
1mg
$465 2024-06-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2255-5 mg
Taccalonolide AJ
1349904-82-0
5mg
¥6210.00 2022-04-26
TRC
T223575-5mg
Taccalonolide AJ
1349904-82-0
5mg
$ 1240.00 2022-06-03
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59674-5mg
Taccalonolide AJ
1349904-82-0 98%
5mg
¥0.00 2023-09-07
ChemScence
CS-0032438-1mg
Taccalonolide AJ
1349904-82-0 99.38%
1mg
$229.0 2022-04-27
ChemScence
CS-0032438-5mg
Taccalonolide AJ
1349904-82-0 99.38%
5mg
$686.0 2022-04-27
eNovation Chemicals LLC
Y1239380-5mg
Taccalonolide AJ
1349904-82-0 99%
5mg
$1190 2024-06-06

Additional information on Taccalonolide AJ

Comprehensive Overview of Taccalonolide AJ (CAS No. 1349904-82-0): Mechanism, Applications, and Research Advances

Taccalonolide AJ (CAS No. 1349904-82-0) is a naturally occurring microtubule-stabilizing agent derived from plants of the Tacca genus. This compound has garnered significant attention in recent years due to its unique mechanism of action and potential therapeutic applications, particularly in oncology. Unlike traditional microtubule-targeting agents such as paclitaxel, Taccalonolide AJ exhibits a distinct binding profile, making it a promising candidate for overcoming drug resistance in cancer treatment.

The growing interest in Taccalonolide AJ is reflected in frequent searches for "Taccalonolide AJ mechanism of action" and "CAS 1349904-82-0 supplier," highlighting its relevance in both academic and industrial circles. Researchers are particularly intrigued by its ability to evade common resistance mechanisms, such as P-glycoprotein efflux, which often limit the efficacy of conventional chemotherapeutics. This property positions Taccalonolide AJ as a potential breakthrough in treating multidrug-resistant cancers.

Recent studies have explored the structure-activity relationship (SAR) of Taccalonolide AJ, revealing critical functional groups responsible for its bioactivity. The compound's macrocyclic lactone structure, combined with its epoxy and hydroxyl moieties, contributes to its stability and target specificity. These findings have spurred further investigations into synthetic analogs, with search terms like "Taccalonolide AJ derivatives" and "1349904-82-0 synthesis" gaining traction in scientific databases.

Beyond oncology, Taccalonolide AJ has shown promise in neurodegenerative disease research. Its microtubule-stabilizing effects may offer neuroprotective benefits, aligning with the rising demand for "microtubule-targeting agents for Alzheimer's" and related queries. This dual therapeutic potential underscores the compound's versatility and broad applicability in drug discovery.

From a commercial perspective, the limited natural abundance of Taccalonolide AJ has driven interest in sustainable production methods. Searches for "1349904-82-0 biosynthesis" and "Taccalonolide AJ fermentation" reflect efforts to optimize yield through biotechnological approaches. Such advancements could address supply chain challenges and facilitate large-scale preclinical studies.

In summary, Taccalonolide AJ (CAS No. 1349904-82-0) represents a compelling case study in natural product drug development. Its unique pharmacological profile, combined with ongoing research into its mechanisms and applications, ensures its continued prominence in scientific discourse. As investigations progress, this compound may pave the way for novel therapies addressing unmet medical needs in oncology and beyond.

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